2-(3-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide
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Overview
Description
2-(3-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group substituted with a methyl group at the 3-position and an acetamide group attached to a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide typically involves the reaction of 3-methylphenol with chloroacetyl chloride to form 2-(3-methylphenoxy)acetyl chloride. This intermediate is then reacted with (1R)-1-phenylethylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(3-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The acetamide group can form hydrogen bonds with target molecules, enhancing binding affinity. The overall effect depends on the specific biological context and the molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide
- 2-(3-chlorophenoxy)-N-[(1R)-1-phenylethyl]acetamide
- 2-(3-methylphenoxy)-N-[(1S)-1-phenylethyl]acetamide
Uniqueness
2-(3-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide is unique due to the specific substitution pattern on the phenoxy group and the stereochemistry of the phenylethylamine moiety.
Properties
Molecular Formula |
C17H19NO2 |
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Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-N-[(1R)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C17H19NO2/c1-13-7-6-10-16(11-13)20-12-17(19)18-14(2)15-8-4-3-5-9-15/h3-11,14H,12H2,1-2H3,(H,18,19)/t14-/m1/s1 |
InChI Key |
FWZAGZUFFLPAJA-CQSZACIVSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N[C@H](C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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